N-cyclohexyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide
Description
N-cyclohexyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a quinazoline core substituted with hydroxy and dimethoxy groups, a methylsulfanyl linker, and an N-cyclohexylacetamide side chain.
Properties
Molecular Formula |
C19H25N3O4S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C19H25N3O4S/c1-25-15-8-13-14(9-16(15)26-2)21-17(22-19(13)24)10-27-11-18(23)20-12-6-4-3-5-7-12/h8-9,12H,3-7,10-11H2,1-2H3,(H,20,23)(H,21,22,24) |
InChI Key |
WJLPHOKNGZEPLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NC3CCCCC3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the hydroxy and dimethoxy groups. The cyclohexyl group is then attached through a nucleophilic substitution reaction. The final step involves the formation of the sulfanyl-acetamide linkage under mild reaction conditions, often using a thiol reagent and an acylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogenating agents (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
N-cyclohexyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Quinoline and Quinazoline Derivatives
- 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share a quinoline core with hydroxy and methoxy substituents but differ in the absence of a sulfanyl group and the presence of a 2-oxo-1,2-dihydroquinoline scaffold. The carboxamide group at position 3 may confer distinct hydrogen-bonding properties compared to the acetamide side chain in the target compound .
Sulfanyl-Containing Acetamides
- N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide: This analog replaces the quinazoline group with a dichlorophenylsulfanyl moiety. Both share a cyclohexylacetamide chain and exhibit N—H⋯O hydrogen bonding in crystal structures, suggesting similar solid-state packing behavior .
- N-Benzyl-2-(2,6-dichlorophenoxy)acetamide: The benzyl group and phenoxy linker differ from the cyclohexyl and methylsulfanyl groups in the target compound. Phenoxy linkages may reduce flexibility compared to sulfanyl bridges, impacting conformational dynamics .
Triazole and Furan Derivatives
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide: The triazole-furan system introduces heterocyclic diversity and enhanced hydrogen-bonding capacity. Such compounds have demonstrated anti-exudative activity in preclinical models, suggesting that the sulfanyl group in the target compound may play a role in similar biological pathways .
Physicochemical Properties
Key Observations :
- Higher polar surface area (due to hydroxy, methoxy, and carbonyl groups) may reduce aqueous solubility compared to dichlorophenyl or phenoxy derivatives .
Biological Activity
N-cyclohexyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with structurally similar compounds.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Quinazoline Core : A bicyclic structure that is known for its diverse biological activities.
- Cyclohexyl Group : This hydrophobic moiety enhances the compound's lipophilicity, potentially improving its bioavailability.
- Sulfanyl-Acetamide Linkage : This functional group may play a crucial role in the compound's interaction with biological targets.
The molecular formula is C_{18}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 366.48 g/mol .
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation. It is hypothesized to bind to specific enzymes, leading to their inhibition and subsequent reduction in cell growth .
- Receptor Modulation : The compound may also act as a receptor modulator, influencing signaling pathways involved in inflammation and other cellular responses .
- Anti-inflammatory Effects : The presence of hydroxy and methoxy groups on the quinazoline moiety suggests potential anti-inflammatory properties, which could be beneficial in treating diseases characterized by excessive inflammation .
In Vitro Studies
In vitro studies have shown that this compound can significantly inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : B16F10 melanoma cells and other proliferative disease models.
- Concentration Dependence : The biological activity was found to be concentration-dependent, with higher concentrations leading to more pronounced effects on cell viability and proliferation rates.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Hydroxyphenyl)-6,7-dimethoxyquinazoline | Quinazoline core with hydroxyphenyl group | Potential anti-inflammatory properties |
| N-(Cyclopentyl)-2-[4-(hydroxy)-6-methoxyquinazolin-2-yl]acetamide | Similar quinazoline structure | Enhanced solubility due to cyclopentyl group |
| 2-(Cyclobutyl)-N-[4-(hydroxy)-6-methoxyquinazolin-2-yl]acetamide | Contains a cyclobutyl substituent | May exhibit different biological activities |
This table highlights how the structural variations influence their biological activities and potential therapeutic applications .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis Techniques : The synthesis typically involves multi-step reactions that can be optimized for yield and purity. Techniques such as continuous flow reactors are being explored to enhance production efficiency .
- Biological Evaluation : In vivo studies are necessary to validate the efficacy observed in vitro. Initial findings suggest promising results in reducing tumor size in animal models when administered at therapeutic doses .
- Toxicity Assessment : Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity at effective doses, making it a candidate for further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
